molecular formula C44H28Si B14173742 Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane CAS No. 922501-43-7

Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane

Cat. No.: B14173742
CAS No.: 922501-43-7
M. Wt: 584.8 g/mol
InChI Key: WFXIUZSRZAREGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenylethynyl groups attached to a central silicon atom

Preparation Methods

The synthesis of Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane typically involves the Sonogashira cross-coupling reaction. This method uses dibrominated or diiodinated precursors and arylacetylenes under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a copper(I) iodide co-catalyst. The reaction conditions are usually mild, and the product is obtained in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane has several scientific research applications:

Mechanism of Action

The mechanism by which Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane exerts its effects is primarily through its interaction with light. The compound’s phenylethynyl groups allow for strong π-electron conjugation, which enhances its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in luminescence. This property is exploited in various applications, including bioimaging and optoelectronics .

Comparison with Similar Compounds

Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its silicon core, which provides additional stability and allows for further functionalization, making it a valuable compound in various scientific fields.

Properties

CAS No.

922501-43-7

Molecular Formula

C44H28Si

Molecular Weight

584.8 g/mol

IUPAC Name

bis(2-phenylethynyl)-bis[2-(2-phenylethynyl)phenyl]silane

InChI

InChI=1S/C44H28Si/c1-5-17-37(18-6-1)29-31-41-25-13-15-27-43(41)45(35-33-39-21-9-3-10-22-39,36-34-40-23-11-4-12-24-40)44-28-16-14-26-42(44)32-30-38-19-7-2-8-20-38/h1-28H

InChI Key

WFXIUZSRZAREGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2[Si](C#CC3=CC=CC=C3)(C#CC4=CC=CC=C4)C5=CC=CC=C5C#CC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.